2-hydroxy-3-methylpyridine-4-carboxylic acid structure
2-hydroxy-3-methylpyridine-4-carboxylic acid structure
Topic: 2-Hydroxy-3-methylpyridine-4-carboxylic Acid: Structural Dynamics & Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
2-Hydroxy-3-methylpyridine-4-carboxylic acid (CAS: 126798-27-4 ; also known as 2-hydroxy-3-methylisonicotinic acid or 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ) represents a critical pharmacophore in modern drug design. Unlike simple pyridine derivatives, this compound exists at the intersection of aromatic heterocycles and conjugated amide systems.
Its structural significance lies in its bidentate chelation potential and its role as a precursor for HIV integrase inhibitors (e.g., Dolutegravir analogs) and metallo-enzyme inhibitors. For the drug development professional, understanding the tautomeric ambiguity of this molecule is not merely academic—it is the determinant factor in solvation, crystal packing, and target binding affinity.
This guide dissects the structural behavior, validated synthesis routes, and reactivity patterns of this essential building block.
Structural Dynamics: The Tautomerism Trap
The nomenclature "2-hydroxy" is chemically misleading in the solid state and in polar solvents. As a Senior Scientist, one must recognize that the 2-pyridone (lactam) tautomer is thermodynamically dominant over the 2-hydroxypyridine (lactim) form.
Mechanistic Insight
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Solid State: X-ray crystallography of analogous systems confirms the 2-oxo-1,2-dihydro form, stabilized by intermolecular hydrogen bonding (N-H···O=C) forming centrosymmetric dimers.
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Solution Phase:
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Polar Solvents (DMSO, MeOH): The equilibrium shifts >95% toward the 2-pyridone form due to the high dielectric constant stabilizing the dipolar resonance contributor.
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Non-polar Solvents (CHCl₃): The 2-hydroxy form becomes accessible, driven by aromaticity retention, though the carboxylic acid group at C4 complicates this by adding competing H-bond donors.
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Visualizing the Equilibrium
The following diagram illustrates the proton transfer dynamics that dictate the molecule's reactivity profile.
Figure 1: Tautomeric equilibrium shifting towards the 2-pyridone form in biologically relevant media.
Synthetic Pathways
Industrial and laboratory synthesis of 2-hydroxy-3-methylpyridine-4-carboxylic acid generally avoids direct carboxylation of the pyridone ring due to electronic deactivation. Instead, two robust strategies are employed: Oxidative Degradation and Hydrolytic Cyclization .
Route A: Selective Oxidation (Industrial Preferred)
This route utilizes readily available lutidine derivatives. The challenge is selectively oxidizing the 4-methyl group while preserving the 3-methyl group.
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Precursor: 2-hydroxy-3,4-dimethylpyridine (3,4-dimethyl-2-pyridone).
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Reagent: Potassium Permanganate (KMnO₄) or Selenium Dioxide (SeO₂).
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Mechanism: The 4-methyl group is more activated (para-like position to nitrogen) and sterically accessible compared to the 3-methyl group.
Route B: Nitrile Hydrolysis (Lab Scale)
A high-purity approach involving the hydrolysis of 2-chloro-3-methylisonicotinonitrile.
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Step 1: Acidic hydrolysis of the nitrile to the carboxylic acid.
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Step 2: Nucleophilic displacement of the 2-chloro group by hydroxide (or direct hydrolysis if conditions are harsh enough).
Experimental Protocol: Route A (Oxidation)
Note: This protocol assumes a standard oxidative workup.
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Dissolution: Suspend 10.0 g of 2-hydroxy-3,4-dimethylpyridine in 150 mL of water. Add 5.0 g of Na₂CO₃ to solubilize the starting material as the sodium salt.
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Oxidation: Heat to 80°C. Add 25.0 g of KMnO₄ portion-wise over 2 hours. Critical: Monitor color change from purple to brown (MnO₂ precipitate).
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Filtration: Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.
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Isolation: Acidify the clear filtrate with conc. HCl to pH 2.0. The product, 2-hydroxy-3-methylpyridine-4-carboxylic acid , will precipitate as a white/off-white solid.
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Purification: Recrystallize from water/ethanol (9:1).
Synthesis Workflow Diagram
Figure 2: Oxidative synthesis workflow from dimethyl-pyridone precursors.
Reactivity & Functionalization Profile
For the medicinal chemist, this molecule offers three distinct vectors for diversification.
| Site | Reactivity Type | Strategic Utility |
| C4-Carboxylic Acid | Amide Coupling / Esterification | Primary Vector: Attachment of pharmacophores (e.g., benzylamines for integrase inhibition). Requires activation (HATU/EDC) but beware of N-acylation side reactions. |
| N1 / C2-Oxygen | Alkylation (N- vs O-selectivity) | Tautomer Control: Reaction with alkyl halides. • N-alkylation: Favored under basic conditions (NaH/DMF). Yields N-alkyl pyridones.[1]• O-alkylation: Favored with Ag₂CO₃ or Mitsunobu conditions. Yields 2-alkoxypyridines.[2] |
| C5-Position | Electrophilic Aromatic Substitution | Scaffold Decorating: The position ortho to the activating hydroxyl/carbonyl is susceptible to halogenation (NBS/NIS) or nitration, allowing further cross-coupling. |
Critical Interaction Note: The 3-methyl group provides steric bulk that forces the C4-carbonyl out of planarity in crowded transition states, potentially enhancing selectivity in enzyme binding pockets (e.g., preventing flat stacking).
Analytical Benchmarking
To validate the identity of the synthesized compound, compare against these expected spectral characteristics.
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¹H NMR (DMSO-d₆):
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δ 12.0 - 13.0 ppm: Broad singlet (COOH + NH/OH exchangeable).
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δ 7.3 - 7.5 ppm: Doublet (C6-H, coupling with C5 if unsubstituted).
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δ 6.1 - 6.3 ppm: Doublet (C5-H).
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δ 2.1 - 2.3 ppm: Singlet (3-CH₃). Note: The methyl shift is shielded relative to pyridine due to the electron-rich pyridone ring.
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Mass Spectrometry (ESI-):
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m/z 152.0 [M-H]⁻ : Dominant peak.
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UV-Vis:
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Absorption maxima at ~230 nm and ~295 nm (characteristic of the 2-pyridone chromophore).
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70481, 2-Hydroxy-3-methylpyridine. Retrieved from .
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Sigma-Aldrich. 2-Hydroxy-3-methylisonicotinic acid (CAS 126798-27-4) Product Specification.[3] Retrieved from .
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ChemRxiv (2025). Taming Tautomerism in Organic Crystal Structure Prediction. (Discussion on Pyridone/Hydroxypyridine energetics). Retrieved from .
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ResearchGate (2025). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from .
- Vertex AI Search.Consolidated Chemical Data for C7H7NO3 Isomers.
